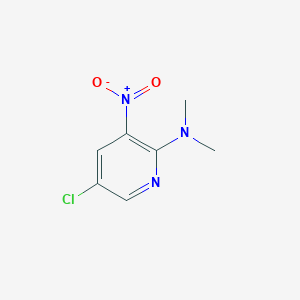

5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine

Description

Properties

IUPAC Name |

5-chloro-N,N-dimethyl-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-10(2)7-6(11(12)13)3-5(8)4-9-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOKEOADEACZOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine typically involves the nitration of 5-chloro-2-aminopyridine followed by N,N-dimethylation. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position. The resulting 5-chloro-3-nitropyridin-2-amine is then subjected to N,N-dimethylation using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: m-Chloroperbenzoic acid.

Substitution: Amines, thiols, alkoxides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Reduction: 5-Amino-N,N-dimethyl-3-nitropyridin-2-amine.

Oxidation: this compound N-oxide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several scientific domains:

Chemistry

5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine serves as an important intermediate in organic synthesis. It is utilized for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique functional groups allow for various chemical reactions, such as nucleophilic substitutions and reductions.

Biology

In biological research, this compound is studied for its potential biological activities:

- Enzyme Inhibition : Research indicates that it may act as an inhibitor for specific enzymes, which can be pivotal in drug design.

- Cellular Studies : It is used in studies investigating cellular signaling pathways and mechanisms of action related to cancer and other diseases.

Medicine

The compound shows promise in medicinal chemistry:

- Drug Development : Ongoing research explores its potential as a pharmaceutical intermediate for developing new therapeutic agents targeting various diseases.

- Antimicrobial Properties : It has been evaluated for its efficacy against different bacterial strains, showing significant antimicrobial activity.

Case Studies

Several studies have documented the applications and effects of this compound:

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of this compound against various bacteria. The findings indicated that it exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 µg/mL to 64 µg/mL.

Study 2: Anticancer Potential

Research conducted at a pharmaceutical development lab evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, indicating potential anticancer properties.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

Mechanism of Action

The mechanism of action of 5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the dimethylamino group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

N,N-Dimethyl-3-nitropyridin-2-amine: Lacks the chlorine atom at the 5-position.

5-Bromo-N-methyl-3-nitropyridin-2-amine: Contains a bromine atom instead of chlorine and only one methyl group on the nitrogen.

2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine: Different substitution pattern on the pyridine ring

Uniqueness

5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine is unique due to the combination of its chlorine, nitro, and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C7H9ClN4O2

- CAS Number: 224168

- Structural Features: Contains a chloro group at the 5-position, a nitro group at the 3-position, and two dimethylamino groups.

Synthesis:

The synthesis of this compound typically involves:

- Nitration of 5-chloro-2-aminopyridine using a mixture of concentrated nitric acid and sulfuric acid.

- N,N-Dimethylation using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group and dimethylamino groups are crucial for binding to these targets, potentially leading to inhibition or alteration of their activity. Specific pathways may vary depending on the biological system studied.

Biological Activities

1. Antimicrobial Activity:

Research indicates that compounds similar to this compound exhibit antimicrobial properties by disrupting bacterial cell membranes and inhibiting biofilm formation.

2. Anticancer Activity:

Studies have shown that the compound can induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS), making it a candidate for further investigation in cancer therapies .

3. Analgesic Activity:

The compound has been evaluated for analgesic properties, demonstrating potential efficacy through mechanisms involving opioid receptors and other pain-related pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Comparison with Similar Compounds

This compound can be compared with other nitropyridine derivatives:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| N,N-Dimethyl-3-nitropyridin-2-amine | Lacks chlorine at the 5-position | Lower antimicrobial activity |

| 5-Bromo-N-methyl-3-nitropyridin-2-amine | Contains bromine instead of chlorine | Similar anticancer properties |

| 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine | Different substitution pattern | Varies in receptor binding affinity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine, and how can intermediates be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituting a chlorine atom at the 5-position of a pyridine ring using dimethylamine under controlled pH (8–9) and temperature (60–80°C) improves selectivity. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances yield . Monitoring reaction progress with TLC or HPLC ensures minimal by-products .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction to confirm molecular geometry and hydrogen-bonding patterns (e.g., amine-pyridine dimerization) . Complement with / NMR to verify substituent positions: the nitro group at C3 deshields adjacent protons, while dimethylamine protons resonate at δ 2.8–3.2 ppm . Mass spectrometry (ESI-MS) confirms molecular weight (MW = 215.63 g/mol) and fragmentation patterns .

Q. What safety protocols are critical when handling nitro and amine groups in this compound?

- Methodological Answer : Nitro groups pose explosion risks under high heat or friction. Use spark-free equipment and avoid contact with reducing agents. Secondary amines may form nitrosamines (carcinogens) in acidic conditions; conduct risk assessments via supplier questionnaires and monitor raw materials for nitrosating agents (e.g., nitrites) . Follow institutional Chemical Hygiene Plans for waste disposal and emergency procedures .

Advanced Research Questions

Q. How can computational methods predict reactivity and optimize reaction pathways for this compound?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and activation energies for nitration or chlorination steps. Tools like COMSOL Multiphysics integrate reaction kinetics with fluid dynamics to simulate batch reactor conditions . Pair computational results with experimental validation via in situ IR spectroscopy to track intermediate formation .

Q. What strategies resolve contradictions in spectroscopic data or reaction yields?

- Methodological Answer : Discrepancies in NMR spectra may arise from solvent polarity or tautomerism. Use deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to identify dynamic processes. For yield inconsistencies, apply Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). Statistical tools like ANOVA identify significant factors, while machine learning (e.g., Random Forest) predicts optimal conditions .

Q. How can researchers mitigate nitrosamine formation during scale-up?

- Methodological Answer : Implement Quality by Design (QbD) principles to map critical process parameters (CPPs). Use scavengers like ascorbic acid to trap nitrosating agents. Monitor nitrosamine levels via LC-MS/MS with a detection limit ≤1 ppm. For continuous manufacturing, employ membrane separation technologies to remove impurities in real-time .

Q. What advanced techniques validate bioactivity or catalytic potential of derivatives?

- Methodological Answer : Screen derivatives for antibacterial activity using microdilution assays (e.g., MIC against E. coli). Compare results to standard drugs (e.g., ampicillin) with dose-response curves. For catalytic studies, use cyclic voltammetry to assess redox behavior or XPS to analyze surface binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.